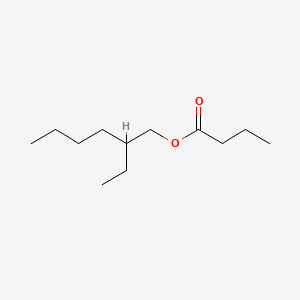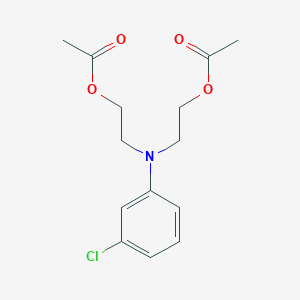
5-Chlor-6-hydroxynicotinsäure
Übersicht
Beschreibung
5-Chloro-6-hydroxynicotinic acid is a heterocyclic aromatic compound with the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol It is a derivative of nicotinic acid, featuring a chlorine atom at the 5-position and a hydroxyl group at the 6-position on the pyridine ring
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-hydroxynicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to nicotinic acid.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
Target of Action
It has been used in the preparation of triorganotin compounds , suggesting that it may interact with organotin compounds or related targets.
Mode of Action
It is known to react with triorganotin compounds
Biochemical Pathways
It is involved in the synthesis of triorganotin compounds , which suggests it may influence pathways related to organotin metabolism or function.
Result of Action
Biochemische Analyse
Cellular Effects
It’s likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s likely that it interacts with various enzymes or cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Chloro-6-hydroxynicotinic acid can be synthesized through several methods. One common approach involves the chlorination of 6-hydroxynicotinic acid. The process typically starts with the reaction of 6-hydroxynicotinic acid with an acid chloride to form 6-hydroxynicotinic acid chloride. This intermediate is then chlorinated using gaseous chlorine to produce 5-chloro-6-hydroxynicotinic acid chloride, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 5-chloro-6-hydroxynicotinic acid may involve large-scale chlorination processes, utilizing efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-hydroxynicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Esters: Alkyl esters of 5-chloro-6-hydroxynicotinic acid.
Oxidation Products: 5-chloro-6-oxo-nicotinic acid.
Reduction Products: 5-chloro-6-hydroxy-3-pyridinemethanol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxynicotinic Acid: Lacks the chlorine atom at the 5-position.
5-Chloro-2-hydroxynicotinic Acid: Chlorine atom at the 5-position and hydroxyl group at the 2-position.
5-Chloro-4-hydroxynicotinic Acid: Chlorine atom at the 5-position and hydroxyl group at the 4-position.
Uniqueness
5-Chloro-6-hydroxynicotinic acid is unique due to the specific positioning of the chlorine and hydroxyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets and can result in different pharmacological or chemical properties compared to its analogs .
Eigenschaften
IUPAC Name |
5-chloro-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTRUTPHSBQWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344795 | |
| Record name | 5-Chloro-6-hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54127-63-8 | |
| Record name | 5-Chloro-6-hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-hydroxynicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural feature of 5-chloro-6-hydroxynicotinic acid that facilitates its interaction with organotin compounds?
A: 5-Chloro-6-hydroxynicotinic acid possesses both a carboxylic acid group and a phenolic hydroxide group. These groups can act as oxygen donors, enabling the molecule to coordinate with organotin compounds. [, , , ] Specifically, the oxygen from the carboxylate group and the oxygen from the phenolic hydroxide can both form bonds with the tin atom in these compounds. [, , ]
Q2: How does the coordination of 5-chloro-6-hydroxynicotinic acid with triphenyltin impact the overall structure of the resulting compound?
A: The reaction of 5-chloro-6-hydroxynicotinic acid with triphenyltin often results in the formation of one-dimensional linear polymers. [, , , ] In these polymers, the tin atom adopts a five-coordinated trigonal bipyramidal geometry. [, , ] This geometry is achieved through bonding with three phenyl carbon atoms from the triphenyltin and two oxygen atoms: one from the carboxylate group and the other from the phenolic hydroxide group of 5-chloro-6-hydroxynicotinic acid. [, , ] The phenolic hydroxide group of one molecule then interacts with the tin atom of an adjacent molecule, leading to the formation of the polymeric chain. [, ]
Q3: What spectroscopic techniques were used to characterize the triorganotin esters of 5-chloro-6-hydroxynicotinic acid?
A: The synthesized triorganotin esters were characterized using a combination of elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [] These techniques provided insights into the elemental composition, functional groups, and structural arrangements within the synthesized compounds.
Q4: Beyond its use in organotin compounds, has the structure and energetics of 5-chloro-6-hydroxynicotinic acid been investigated?
A: Yes, research has explored the solid and gaseous phase properties of 5-chloro-6-hydroxynicotinic acid. Single crystal X-ray diffraction was employed to determine the molecular and crystal structures, revealing its existence as the oxo tautomer in its solid form. [] This finding was further supported by FT-IR spectroscopy, which displayed characteristic N-H and C=O stretching frequencies. [] Additionally, the standard molar enthalpy of formation in both crystalline and gaseous phases was determined using micro combustion calorimetry and Knudsen effusion method. [] Computational methods, including G3MP2 and CBS-QB3, were also employed to predict its enthalpy of formation, offering valuable insights into its stability and reactivity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
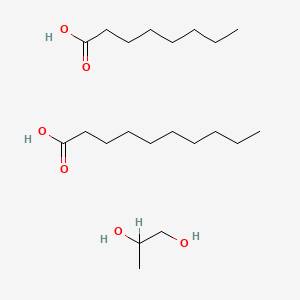

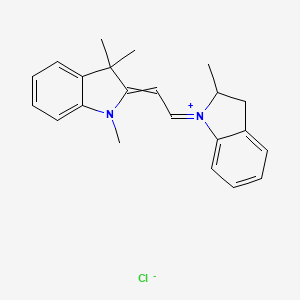
![N,N'-Propane-1,3-diylbis[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionamide]](/img/structure/B1582675.png)

![Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-](/img/structure/B1582679.png)
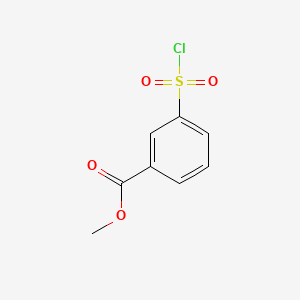
![3a,6a-Dihydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1582681.png)


